![molecular formula C9H8BrF3O B1445325 [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol CAS No. 1266728-52-2](/img/structure/B1445325.png)

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol

Vue d'ensemble

Description

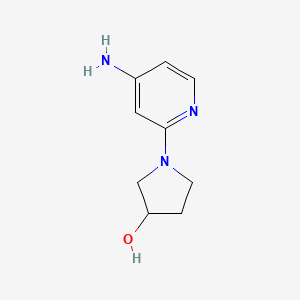

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214349-54-8. Its molecular weight is 255.03 . It is typically stored in a dry environment at temperatures between 2-8°C .

Chemical Reactions Analysis

Alcohols, like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol”, can undergo various reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The exact reactions that “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available information.Applications De Recherche Scientifique

1. Kinetics and Mechanistic Studies

The study of kinetics and mechanisms in organic chemistry often utilizes halogenated compounds like 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol. For example, Spinelli, Consiglio, and Corrao (1972) explored the kinetics of piperidino-debromination of bromo-nitro-thiophens in methanol, demonstrating how similar compounds can be used to understand reaction rates and apply the Hammett relationship in organic chemistry (Spinelli, Consiglio, & Corrao, 1972).

2. Antibacterial Studies

Compounds with structures akin to 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol have been isolated from natural sources for their antibacterial properties. For instance, Xu et al. (2003) identified bromophenols from the marine red alga Rhodomela confervoides, which showed significant antibacterial activity (Xu et al., 2003).

3. Synthesis of Organic Compounds

Halogenated phenyl methanols are often key intermediates in organic synthesis. Seyferth and Murphy (1973) discussed the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, highlighting the importance of such compounds in creating complex organic structures (Seyferth & Murphy, 1973).

4. Photochemical Studies

Compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol are used in photochemical research. Nasielski, Kirsch-Demesmaeker, and Nasielski‐Hinkens (1972) investigated the photochemistry of bromopyrimidines in methanol, which is relevant for understanding the behavior of halogenated phenyl methanols under UV irradiation (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

5. Green Chemistry Applications

The use of such compounds in environmentally friendly synthesis methods is an emerging area of research. Thirunarayanan (2017) utilized a bromo-naphthyl compound in a fly-ash catalyzed Diels-Alder reaction, demonstrating green chemistry applications of halogenated phenyl methanols (Thirunarayanan, 2017).

6. Methanol Utilization in Chemical Synthesis

The role of methanol in the synthesis and reactions of compounds like 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is significant. Dalena et al. (2018) provide an overview of methanol production and applications, highlighting its use in creating complex chemical structures (Dalena et al., 2018).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAYLBUNKRAKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)

![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)